(S)-1-Boc-2-cyanopyrrolidine
Overview
Description
(S)-1-Boc-2-cyanopyrrolidine is a chiral compound widely used in organic synthesis and pharmaceutical research. The compound features a pyrrolidine ring with a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom and a cyano group at the second carbon atom. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-Boc-2-cyanopyrrolidine typically involves the following steps:
Starting Material: The synthesis begins with (S)-proline, a naturally occurring amino acid.
Protection: The amino group of (S)-proline is protected using tert-butoxycarbonyl (Boc) anhydride to form (S)-Boc-proline.
Cyclization: The protected (S)-Boc-proline undergoes cyclization to form this compound. This step often involves the use of reagents such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the cyano group.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions: (S)-1-Boc-2-cyanopyrrolidine undergoes various chemical reactions, including:
Substitution Reactions: The cyano group can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Hydrolysis: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Hydrolysis: Trifluoroacetic acid in dichloromethane.
Major Products:
Substitution: Formation of substituted pyrrolidines.
Reduction: Formation of (S)-2-aminopyrrolidine.
Hydrolysis: Formation of (S)-2-cyanopyrrolidine.
Scientific Research Applications
(S)-1-Boc-2-cyanopyrrolidine has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of fine chemicals and agrochemicals.
Mechanism of Action
The mechanism of action of (S)-1-Boc-2-cyanopyrrolidine depends on its specific application. In organic synthesis, it acts as a chiral building block, facilitating the formation of enantiomerically pure compounds. The cyano group and Boc protecting group play crucial roles in directing the reactivity and selectivity of the compound in various chemical reactions.
Comparison with Similar Compounds
®-1-Boc-2-cyanopyrrolidine: The enantiomer of (S)-1-Boc-2-cyanopyrrolidine, used in similar applications but with different stereochemical outcomes.
1-Boc-2-cyanopyrrolidine: The racemic mixture containing both (S)- and ®-enantiomers.
1-Boc-2-aminopyrrolidine: A related compound where the cyano group is replaced with an amino group.
Uniqueness: this compound is unique due to its chiral nature, making it valuable in the synthesis of enantiomerically pure compounds. Its specific configuration allows for selective reactions that are not possible with the racemic mixture or other similar compounds.
Properties
IUPAC Name |
tert-butyl (2S)-2-cyanopyrrolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-10(2,3)14-9(13)12-6-4-5-8(12)7-11/h8H,4-6H2,1-3H3/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDMSZBHMBCNYNO-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]1C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10426237 | |
Record name | (S)-1-Boc-2-cyanopyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10426237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
228244-04-0 | |
Record name | (S)-1-Boc-2-cyanopyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10426237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-1-(tert-Butoxycarbonyl)-2-cyanopyrrolidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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